molecular formula C16H14F3N3O4S B2453728 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034354-32-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Katalognummer: B2453728
CAS-Nummer: 2034354-32-8
Molekulargewicht: 401.36
InChI-Schlüssel: DCJBDVXUKKSKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound, notable for its unique structure combining a furan ring, a pyrazole ring, and a benzenesulfonamide group

Eigenschaften

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-14-3-1-2-4-15(14)27(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJBDVXUKKSKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

The preparation of the sulfonyl chloride precursor begins with the functionalization of benzene derivatives to introduce the trifluoromethoxy group. As demonstrated in chlorination protocols for trifluoromethoxybenzene compounds, anisole derivatives undergo sequential halogenation and fluorination. For instance, chlorination of 2-methoxybenzene using chlorine gas (40–50 L/h) in the presence of AIBN initiator at 120–130°C yields 2-chloromethoxybenzene. Subsequent fluorination with hydrogen fluoride or potassium fluoride in polar aprotic solvents replaces chlorine atoms with fluorine, forming 2-(trifluoromethoxy)benzene.

Sulfonation is achieved through reaction with chlorosulfonic acid in chloroform at 0–60°C, followed by thionyl chloride treatment to convert the sulfonic acid to sulfonyl chloride. Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and controlling stoichiometry (chlorosulfonic acid : substrate = 5.5 : 1 molar ratio). The resultant 2-(trifluoromethoxy)benzenesulfonyl chloride is isolated via dichloromethane extraction and vacuum distillation, achieving purities >95% as confirmed by TLC and NMR.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

Parameter Value Source
Chlorosulfonic acid ratio 5.5 eq
Temperature range 0°C → 60°C
Solvent Chloroform
Reaction time 12 h
Yield 82–89%

Preparation of 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethylamine

The pyrazole-ethylamine fragment is synthesized via cyclocondensation and subsequent functionalization. A chalcone derivative bearing a furan-3-yl group serves as the starting material. Condensation with hydrazine hydrate in ethanol under reflux forms the pyrazole core. For example, reaction of (E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one with hydrazine at 80°C for 8 hours yields 4-(furan-3-yl)-1H-pyrazole.

Ethylamine introduction is achieved through nucleophilic alkylation. Treating the pyrazole with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in DMF at 60°C for 24 hours installs the ethylamine side chain. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the amine intermediate in 70–75% yield.

Critical considerations :

  • Steric effects from the furan substituent necessitate prolonged reaction times for complete alkylation.
  • Use of anhydrous DMF prevents hydrolysis of the chloroethylamine reagent.

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and amine precursors under Schotten-Baumann conditions. A mixture of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine (1.0 eq) and diisopropylethylamine (1.5 eq) in dichloromethane is treated dropwise with 2-(trifluoromethoxy)benzenesulfonyl chloride (1.1 eq) at 0–5°C. The reaction progresses to completion over 16–24 hours at ambient temperature, monitored by TLC (Rf = 0.45 in 3:7 ethyl acetate/hexane).

Workup involves sequential washes with 1M HCl, saturated NaHCO3, and brine to remove unreacted reagents. The crude product is recrystallized from ethanol/water (4:1) or purified via silica gel chromatography, yielding the title compound as a white crystalline solid (65–72%).

Table 2: Optimization of Coupling Reaction

Variable Optimal Value Impact on Yield
Temperature 25°C Maximizes rate without side reactions
Base Diisopropylethylamine Superior to triethylamine for amine activation
Solvent Dichloromethane Enhances sulfonyl chloride solubility
Stoichiometry (R-NH2 : R'-SO2Cl) 1 : 1.1 Prevents di-sulfonation

Structural Characterization and Analytical Data

X-ray crystallography of analogous sulfonamide-pyrazole compounds reveals key structural features. The pyrazole and furan rings exhibit dihedral angles of 31.1°–55.6°, indicating significant non-planarity that influences molecular packing. Hydrogen bonding between the sulfonamide NH and pyrazole nitrogen stabilizes the crystal lattice, with N–H···N distances of 2.12–2.15 Å.

Spectroscopic properties :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole H-3), 7.89–7.82 (m, 2H, aromatic H), 7.63 (d, J = 8.4 Hz, 1H, aromatic H), 7.45 (t, J = 7.8 Hz, 1H, aromatic H), 6.87 (s, 1H, furan H-5), 6.52 (d, J = 3.1 Hz, 1H, furan H-2), 4.42 (t, J = 6.2 Hz, 2H, NCH2), 3.81 (t, J = 6.2 Hz, 2H, CH2NH), 3.12 (s, 2H, NH2).
  • 19F NMR (376 MHz, CDCl3) : δ -57.9 (s, CF3O).
  • IR (KBr) : 3345 cm−1 (N–H stretch), 1598 cm−1 (S=O asym), 1367 cm−1 (S=O sym), 1245 cm−1 (C–O–CF3).

Process Optimization and Scale-Up Challenges

Industrial-scale production requires addressing three key challenges:

  • Moisture sensitivity : The trifluoromethoxy group undergoes hydrolysis in aqueous acidic/basic conditions. Implementing strict anhydrous protocols (molecular sieves, nitrogen atmosphere) during sulfonylation prevents degradation.
  • Regioselectivity in pyrazole formation : Competing 1,3- vs 1,5-dipolar cycloaddition pathways necessitate careful control of reaction temperature and hydrazine stoichiometry. Microwave-assisted synthesis at 100°C improves regioselectivity to >9:1.
  • Purification difficulties : Similar polarities of the product and unreacted amine require gradient chromatography (5→40% ethyl acetate in hexane) or counterion extraction using 10% citric acid.

Table 3: Comparative Yields Under Different Conditions

Condition Laboratory Scale (5 g) Pilot Scale (500 g)
Sulfonyl chloride purity 95% 89%
Coupling reaction time 18 h 22 h
Overall yield 68% 61%

Alternative Synthetic Routes

While the classical pathway remains predominant, emerging methodologies show promise:

  • Flow chemistry : Continuous processing of the sulfonylation step reduces reaction time from 12 h to 45 minutes via enhanced heat/mass transfer.
  • Enzymatic coupling : Lipase-catalyzed amidation in ionic liquids improves stereochemical control, though yields currently lag (42–48%).
  • Solid-phase synthesis : Immobilization of the pyrazole-ethylamine on Wang resin enables iterative coupling, facilitating parallel synthesis of analogs.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxide derivatives.

  • Reduction: : Reduction of the nitro group (if present) on the benzene ring can yield amine derivatives.

  • Substitution: : The presence of the sulfonamide group makes it amenable to nucleophilic substitution reactions, particularly at the sulfonyl position.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide under acidic conditions.

  • Reduction: : Common reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Nucleophiles like amines or thiols in the presence of base catalysts such as triethylamine (TEA).

Major Products Formed

  • Oxidation: : Furan-epoxide derivatives.

  • Reduction: : Amines.

  • Substitution: : Sulfonyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide serves as an intermediate in the synthesis of various complex molecules, especially those with pharmacological potential.

Biology

Its interaction with biological macromolecules, particularly proteins, makes it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

Given its structural features, this compound has been explored for its potential as an anti-inflammatory agent, as well as in cancer research for its ability to inhibit specific enzymatic pathways involved in cell proliferation.

Industry

In the industrial sector, it's used in the development of new materials, particularly those requiring specific molecular frameworks for their properties, like polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves its binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to changes in cellular processes. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus halting the enzyme's catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamides: : These compounds have similar frameworks but lack the trifluoromethoxy group, leading to different pharmacokinetic properties.

  • 2-(trifluoromethoxy)benzenesulfonamide derivatives: : Compounds with varying groups attached to the sulfonamide nitrogen, altering their chemical and biological activities.

  • Furan and pyrazole hybrids: : Other hybrids with differing substituents on the furan or pyrazole rings.

Uniqueness

What sets N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide apart is its trifluoromethoxy group, which can significantly enhance its metabolic stability and lipophilicity, making it a promising candidate for drug development.

Now, what do you think about this compound's potential? Intriguing, isn't it?

Biologische Aktivität

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyrazole moiety, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds.
  • Attachment of the Furan Ring : This can be accomplished via coupling reactions such as Suzuki or Heck reactions.
  • Incorporation of the Trifluoromethoxy Group : This step often requires specific reagents to ensure proper functionalization without affecting other sensitive groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. For instance, derivatives have demonstrated IC50 values ranging from 0.0033 to 0.046 µg/mL against these enzymes .
  • Antimicrobial Activity : It exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.008 µg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of this compound were significantly more effective than traditional antibiotics like ampicillin and streptomycin, particularly due to their dual-targeting mechanism on bacterial topoisomerases .
  • Cytotoxicity Assessment :
    • In vitro assays indicated that the compound was not cytotoxic when tested against human liver cell lines (HepG2), suggesting a favorable safety profile for further development in therapeutic applications .
  • Mechanistic Studies :
    • Research has shown that the sulfonamide group plays a crucial role in binding to active sites of target enzymes, while the furan and pyrazole rings facilitate interactions through hydrogen bonding and hydrophobic effects .

Comparative Biological Activity

Compound Target IC50 (µg/mL) MIC (µg/mL) Notes
This compoundDNA gyrase0.0033 - 0.046Effective against resistant strains
AmpicillinVarious bacteriaNot reported>16Traditional antibiotic
StreptomycinVarious bacteriaNot reported>16Traditional antibiotic

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-furan core followed by sulfonamide coupling. Key optimization parameters include:

  • Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aryl groups efficiently .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for nucleophilic substitutions .
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions .
  • Monitoring : Employ TLC and HPLC to track intermediate purity and reaction completion .
    For scale-up, transition from batch to continuous flow reactors improves yield consistency .

Basic Question: What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of the pyrazole ring and sulfonamide linkage .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between furan and pyrazole rings) using SHELXL for refinement .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula with <2 ppm error .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:
SAR strategies involve:

  • Substituent variation : Compare trifluoromethoxy vs. methoxy groups (Table 1) to assess lipophilicity and target binding .
  • In vitro assays : Test analogs against COX-2 or cancer cell lines to correlate substituent effects with IC₅₀ values .
  • Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., COX-2’s hydrophobic pocket) .
    Example: Celecoxib derivatives show that trifluoromethyl groups enhance selectivity by 100-fold compared to methyl analogs .

Advanced Question: How should crystallography data be interpreted to resolve conformational ambiguities in the solid state?

Methodological Answer:

  • Space group determination : For the title compound, monoclinic P2₁/n with Z = 4 is confirmed via SHELXL refinement .
  • Torsion angle analysis : A dihedral angle of 31.1° between furan and pyrazole rings indicates steric hindrance .
  • Hydrogen bonding networks : Identify N–H···O interactions (2.8–3.0 Å) to map supramolecular assemblies .
  • Disorder modeling : Refine split positions for disordered furan rings using rigid-body constraints .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:
Contradictions often arise from metabolic stability or off-target effects. Address via:

  • Metabolic profiling : Use liver microsomes to identify rapid oxidation of the furan ring, reducing in vivo efficacy .
  • Pharmacokinetic (PK) studies : Measure plasma half-life; if short (e.g., <2 hrs), introduce deuterium at labile positions .
  • Off-target screening : Employ kinome-wide profiling to rule out kinase inhibition artifacts .

Advanced Question: What computational methods are suitable for predicting electronic properties and reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to predict electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent effects on sulfonamide hydrolysis mechanisms .
  • QM/MM hybrid models : Study enzyme-substrate interactions (e.g., COX-2 inhibition) with explicit solvent layers .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .
  • Cell viability : MTT assays on cancer lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Binding affinity : Surface plasmon resonance (SPR) to measure KD values for target receptors .

Advanced Question: How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Bioisosteric replacement : Swap furan with thiophene to reduce CYP450-mediated oxidation .
  • Trifluoromethoxy optimization : Introduce para-substituted analogs to shield the sulfonamide from esterases .
  • Prodrug strategies : Mask the sulfonamide as a pivaloyl ester to enhance oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.